molecular formula C7H8N4O2 B13093599 6-Methylpyridazine-3,4-dicarboxamide CAS No. 16082-04-5

6-Methylpyridazine-3,4-dicarboxamide

Cat. No.: B13093599
CAS No.: 16082-04-5
M. Wt: 180.16 g/mol
InChI Key: RWQJVRUZIOLMGE-UHFFFAOYSA-N
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Description

6-Methylpyridazine-3,4-dicarboxamide is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridazine-3,4-dicarboxamide typically involves the reaction of 6-methylpyridazine with suitable amide-forming reagents. One common method is the reaction of 6-methylpyridazine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions to form the corresponding dicarboxamide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridazine-3,4-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

6-Methylpyridazine-3,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methylpyridazine-3,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the methyl and dicarboxamide groups.

    Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.

    Pyrimidine: Another six-membered ring with two nitrogen atoms, but in different positions.

Uniqueness

6-Methylpyridazine-3,4-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dicarboxamide groups enhance its potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .

Properties

CAS No.

16082-04-5

Molecular Formula

C7H8N4O2

Molecular Weight

180.16 g/mol

IUPAC Name

6-methylpyridazine-3,4-dicarboxamide

InChI

InChI=1S/C7H8N4O2/c1-3-2-4(6(8)12)5(7(9)13)11-10-3/h2H,1H3,(H2,8,12)(H2,9,13)

InChI Key

RWQJVRUZIOLMGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)C(=O)N)C(=O)N

Origin of Product

United States

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